5-Methyldeoxycytidine 5'-diphosphate(3-) is a nucleotide derivative involved in various biochemical processes, particularly in the context of DNA synthesis and modification. This compound is a phosphorylated form of 5-methyldeoxycytidine, which plays a crucial role in epigenetic regulation through DNA methylation. Its structure and function are essential for understanding its biological significance and potential applications in molecular biology and medicine.
5-Methyldeoxycytidine 5'-diphosphate(3-) can be derived from the enzymatic phosphorylation of 5-methyldeoxycytidine, which is naturally occurring in the DNA of many organisms. It has been studied extensively in the context of its role in gene regulation and its implications in cancer research and epigenetics.
The synthesis of 5-methyldeoxycytidine 5'-diphosphate(3-) typically involves several key steps:
The synthesis may utilize solid-phase synthesis methods or enzymatic approaches, depending on the desired purity and yield. For instance, using DNA polymerases can facilitate the incorporation of modified nucleotides into oligonucleotides, allowing for further study of their properties and functions.
The molecular structure of 5-methyldeoxycytidine 5'-diphosphate(3-) features:
This structure allows for hydrogen bonding with complementary bases during DNA replication and transcription.
5-Methyldeoxycytidine 5'-diphosphate(3-) participates in various chemical reactions, primarily involving:
The stability of this compound under physiological conditions is critical for its function in vivo, where it must withstand enzymatic activity without degradation.
The mechanism of action for 5-methyldeoxycytidine 5'-diphosphate(3-) primarily revolves around its role as a substrate in DNA synthesis and modification:
Research indicates that modifications at the cytosine position can influence gene expression significantly, with implications for cancer biology and therapeutic interventions.
5-Methyldeoxycytidine 5'-diphosphate(3−) (5mdCDP) is a negatively charged nucleotide derivative central to epigenetic metabolism. It arises primarily through the phosphorylation of its monophosphate precursor, 5-methyldeoxycytidine 5'-phosphate (5mdCMP), in ATP-dependent reactions. In eukaryotic systems, this biosynthesis occurs in the nucleoplasm and is tightly coupled to DNA methylation maintenance pathways. The dephosphorylated form, 5-methyldeoxycytidine 5'-(trihydrogen diphosphate) (CHEBI:27964), serves as the protonated precursor that undergoes deprotonation under physiological conditions to yield the trianionic 5mdCDP species [1] [7] [8]. This compound’s molecular formula is C₁₀H₁₇N₃O₁₀P₂, with a formal charge of -3, distinguishing it from its protonated counterparts [2] [4].
Property | Value |
---|---|
Systematic Name | [(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Molecular Formula | C₁₀H₁₇N₃O₁₀P₂ |
Charge | -3 |
ChEBI Identifier | CHEBI:27964 (parent compound) / CHEBI:58541 (conjugate base) |
SMILES | CC1=CN(C(=O)N=C1N)[C@H]2CC@@HO |
InChI Key | SHFOWZBOBJJZAP-XLPZREQSA-N |
Methyltransferases catalyze the de novo and maintenance methylation of cytosine residues in DNA, producing 5-methyl-2'-deoxycytidine (5mdC). While methyltransferases directly generate 5-methyl-2'-deoxycytidine monophosphate (5mdCMP) within DNA strands, the free nucleotide pool’s 5mdCMP arises primarily from salvage pathways or DNA turnover. DNMT1 and DNMT5 are key enzymes in this context. DNMT5, an ATP-dependent maintenance methyltransferase found in fungi like Cryptococcus neoformans, exhibits exceptional specificity for hemimethylated DNA. It incorporates methyl groups into nascent DNA strands during replication, ensuring epigenetic fidelity across generations. The enzyme’s mechanism involves an allosteric cascade: hemimethylated DNA binding triggers ATP hydrolysis via its SNF2 domain, which in turn activates the methyltransferase domain to methylate cytosine. This process ensures that only hemimethylated sites are modified, preventing de novo methylation at unmethylated loci [5].
The conversion of 5mdCMP to 5mdCDP is mediated by a dedicated kinase: 5-methyldeoxycytidine-5'-phosphate kinase (EC 2.7.1.-). This enzyme belongs to the phosphotransferase family and catalyzes the transfer of a γ-phosphate group from ATP to 5mdCMP:ATP + 5-methyldeoxycytidine 5'-phosphate ⇌ ADP + 5-methyldeoxycytidine 5'-(trihydrogen diphosphate) [3] [6].
The systematic name for this kinase is ATP:5-methyldeoxycytidine-5'-phosphate phosphotransferase. Bacteriophage-induced forms of this enzyme were first characterized in Escherichia coli, demonstrating stringent specificity for 5mdCMP over deoxycytidine monophosphate (dCMP) [3] [6]. Structural and kinetic analyses reveal that the enzyme’s active site accommodates the methyl group at the 5-position of cytosine, enabling precise recognition. The reaction is reversible but physiologically driven toward 5mdCDP synthesis by ATP abundance. This product subsequently enters nucleotide metabolism for DNA synthesis or repair.
Table 2: Biochemical Properties of 5-methyldeoxycytidine-5'-phosphate Kinase
Property | Detail |
---|---|
EC Class | 2.7.1 (Phosphotransferases with alcohol group as acceptor) |
Reaction Catalyzed | ATP + 5mdCMP → ADP + 5mdCDP |
Specificity | Preferential for 5mdCMP; negligible activity on dCMP or other nucleotides |
Biological Source | Bacteriophage-induced (initially characterized); eukaryotic orthologs suspected |
Key Reference | Wang et al. (1982), Biochimica et Biophysica Acta [3] [6] |
Table 3: Linkage to Epigenetic Maintenance Pathways
Enzyme/Complex | Function | Role in 5mdCDP Context |
---|---|---|
DNMT5 | ATP-dependent maintenance methyltransferase | Generates substrate (5mdCMP) for kinase |
SNF2 ATPase Domain | Allosteric activation of DNMT5 upon hemimethylated DNA binding | Ensures fidelity of methylation maintenance |
Salvage Pathway Enzymes | Recover 5mdC from DNA turnover | Supply intracellular 5mdCMP pools |
The kinase reaction represents a critical node between nucleotide metabolism and epigenetics. By phosphorylating 5mdCMP, it channels methylated cytidine derivatives toward the synthesis of deoxynucleoside triphosphates (dNTPs), including 5-methyl-dCTP, which may be incorporated into DNA during replication or repair. The ATP dependence of both this kinase and DNMT5 underscores the energy-intensive nature of epigenetic fidelity maintenance [3] [5].
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